molecular formula C15H19F3N6 B3216229 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine CAS No. 1171317-51-3

1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Cat. No.: B3216229
CAS No.: 1171317-51-3
M. Wt: 340.35 g/mol
InChI Key: MWTCTRFQNMHXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₅H₁₉F₃N₆
Molecular Weight: 340.35 g/mol
CAS Registry Numbers: 1170294-71-9 (primary), 1171317-51-3 (alternative)
Purity: 95% (typical for commercial and research-grade samples)
Structural Features:

  • A pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperidin-4-amine moiety at position 2.
  • The pyrimidine ring is further functionalized at position 4 with a 1-ethyl-1H-pyrazol-4-yl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6/c1-2-24-9-10(8-20-24)12-7-13(15(16,17)18)22-14(21-12)23-5-3-11(19)4-6-23/h7-9,11H,2-6,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCTRFQNMHXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCC(CC3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the pyrimidine ring. The final step involves the attachment of the piperidine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

  • Reduction: Reduction reactions can be performed to modify the trifluoromethyl group.

  • Substitution: Substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the pyrazole and pyrimidine rings.

  • Reduction: Reduced forms of the trifluoromethyl group.

  • Substitution: Substituted derivatives of the pyrimidine ring.

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.

  • Biology: The compound can be used in biological studies to understand the interaction of small molecules with biological targets.

  • Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine exerts its effects involves binding to specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, leading to biological effects. The trifluoromethyl group enhances the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The compound belongs to a class of pyrimidine derivatives optimized for kinase inhibition, particularly targeting adenosine receptors. Structural analogs differ in:

Pyrazole Substitution : Ethyl vs. methyl or cyclopropyl groups.

Pyrimidine Substituents : Trifluoromethyl vs. difluoromethyl or aryl groups.

Piperidine Modifications : Amine vs. carboxylic acid or ester derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Biological Relevance Reference
Target Compound (1170294-71-9) C₁₅H₁₉F₃N₆ 340.35 1-Ethyl-pyrazole, trifluoromethyl 95% Kinase inhibition, high selectivity
1-[4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (1171519-09-7) C₁₄H₁₇F₃N₆ 322.34 1-Methyl-pyrazole 95% Reduced steric bulk; lower lipophilicity
1-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (1018143-48-0) C₁₆H₁₆F₄N₄ 340.33 4-Fluorophenyl 95% Enhanced π-π stacking; improved potency in cellular assays
1-[4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine (1172393-77-9) C₁₆H₂₂F₂N₆ 336.39 Difluoromethyl, 3-methyl-pyrazole 95% Altered electronic effects; moderate metabolic stability
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (1007344-02-6) C₁₉H₂₃F₃N₆O₂ 397.39 Ester group at piperidine 95% Prodrug potential; increased solubility

Key Findings from Comparative Studies

Impact of Pyrazole Substitution :

  • The ethyl group in the target compound improves binding affinity compared to methyl analogs (e.g., 1171519-09-7), likely due to better hydrophobic interactions with kinase active sites .
  • Cyclopropyl-substituted analogs (e.g., 1018125-35-3) show reduced potency , suggesting steric hindrance limits optimal binding .

Role of Trifluoromethyl vs. Difluoromethyl :

  • The trifluoromethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, whereas difluoromethyl analogs (e.g., 1172393-77-9) exhibit faster clearance in pharmacokinetic studies .

Piperidine Modifications :

  • Piperidin-4-amine derivatives (e.g., target compound) demonstrate superior cellular permeability compared to carboxylic acid derivatives (e.g., 1018125-23-9), which ionize at physiological pH .
  • Ester-functionalized analogs (e.g., 1007344-02-6) are pro-drug candidates with improved aqueous solubility but require enzymatic activation .

Aryl vs. Heteroaryl Substituents :

  • 4-Fluorophenyl-substituted analogs (e.g., 1018143-48-0) show enhanced kinase selectivity in profiling studies, attributed to aryl ring interactions with hydrophobic pockets .

Biological Activity

1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a pyrazole group. Its molecular formula is C15H17F3N6C_{15}H_{17}F_3N_6, with a molecular weight of approximately 368.34 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The incorporation of the trifluoromethyl group is believed to enhance this activity by improving binding affinity to target proteins .
  • Antimicrobial Properties : Some studies suggest that pyrazole-based compounds possess antimicrobial properties against various pathogens, although specific data on this compound's efficacy remains limited .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells .
  • Interaction with Receptors : The structural components suggest potential interactions with various receptors, which could mediate its pharmacological effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited significant antiproliferative effects on multiple cancer cell lines. The study reported IC50 values indicating effective concentration ranges for inhibiting cell growth .
  • In Vivo Studies : In vivo experiments indicated that similar compounds could reduce tumor growth in animal models, supporting the potential for therapeutic applications .

Data Tables

Biological ActivityTarget Cell LineIC50 (µM)Reference
AnticancerMDA-MB-231 (Breast)10.5
AnticancerHepG2 (Liver)8.7
AntimicrobialE. coli15.0

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and pyrazole rings in the compound are reactive toward nucleophilic substitution due to electron-withdrawing groups (e.g., trifluoromethyl). Key reactions include:

  • Chlorination : Reaction with POCl₃ or PCl₅ under reflux converts hydroxyl groups to chlorides (e.g., synthesis of intermediates like 4,6-dichloropyrimidine derivatives) .

  • Amination : The piperidine-4-amine group participates in coupling with chlorinated heterocycles. For example, substitution with tert-butyl 4-aminopiperidine-1-carboxylate in isopropanol with DIPEA yields intermediates .

Example Reaction Pathway :

Pyrimidine Cl+NH2 piperidineDIPEA isopropanolPyrimidine NH piperidine+HCl\text{Pyrimidine Cl}+\text{NH}_2\text{ piperidine}\xrightarrow{\text{DIPEA isopropanol}}\text{Pyrimidine NH piperidine}+\text{HCl}

Conditions: Reflux at 80–100°C, 5–12 hours .

Coupling Reactions

The compound undergoes cross-coupling reactions to introduce diverse substituents:

  • Suzuki-Miyaura Coupling : Boronic acids react with halogenated pyrimidines to form biaryl structures. For example, coupling with 3-pyridylboronic acid enhances solubility and biological activity .

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling introduces aryl amines to the pyrimidine ring, enabling structural diversification .

Table 1: Key Coupling Reactions and Outcomes

Reaction TypeReagents/ConditionsProduct ModificationsBiological Impact
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°CPyridinyl substituents at C-4Improved solubility (222 μM)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl amines at C-2Enhanced kinase inhibition

Oxidation and Reduction

  • Oxidation : The trifluoromethyl group stabilizes the pyrimidine ring against oxidation, but the piperidine amine can be oxidized to a nitroso derivative under strong conditions (e.g., H₂O₂/Fe³⁺) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in intermediates during synthesis .

Functionalization of the Piperidine Amine

The primary amine on the piperidine ring undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, improving metabolic stability .

  • Alkylation : Forms secondary or tertiary amines with alkyl halides, altering pharmacokinetic properties .

Example :

Piperidine NH2+CH3COClPiperidine NHCOCH3\text{Piperidine NH}_2+\text{CH}_3\text{COCl}\rightarrow \text{Piperidine NHCOCH}_3

Conditions: DCM, room temperature, 2 hours .

Heterocycle Ring Modifications

  • Pyrazole Ring : Electrophilic substitution (e.g., nitration) occurs at the C-3 position due to the ethyl group’s directing effects .

  • Pyrimidine Ring : Trifluoromethyl groups deactivate the ring toward electrophiles but enhance reactivity toward nucleophiles (e.g., SNAr reactions) .

Table 2: Substituent Effects on Reactivity

PositionSubstituentReactivity TrendExample Reaction
C-2Piperidine-4-amineNucleophilic substitution (SNAr)Coupling with aryl halides
C-4Pyrazole-ethylElectrophilic substitutionNitration at C-3
C-6CF₃Stabilizes ring, directs nucleophilesChlorination with POCl₃

Solubility-Enhancing Modifications

  • Pyridine Introduction : Replacing phenyl with pyridine at C-4 increases solubility (e.g., from 1 μM to 222 μM) .

  • PEGylation : Addition of polyethylene glycol (PEG) chains to the piperidine amine improves aqueous solubility for in vivo studies .

Key Research Findings

  • Biological Activity : The compound exhibits nanomolar inhibition of CDC42 and CDK4/6 kinases due to its trifluoromethyl-pyrimidine core .

  • SAR Studies :

    • Piperidine substitutions (e.g., morpholine or pyridinyl) enhance selectivity for cancer cell lines .

    • Trifluoromethyl groups improve metabolic stability by reducing cytochrome P450 interactions .

Table 3: Structure-Activity Relationship (SAR) Highlights

Modification SiteFunctional GroupEffect on ActivityCitation
Piperidine C-4-NHCOCH₃↑ Metabolic stability (t₁/₂ = 45 min)
Pyrimidine C-6-CF₃ → -OCH₃↓ Potency (IC₅₀ from 4 nM to 82 nM)
Pyrazole C-1Ethyl → Methyl↓ Solubility (1 μM → 0.5 μM)

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine, and how can purity be optimized?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including:

  • Pyrimidine core formation : Use a literature-reported method for pyrimidin-2-amine derivatives, such as coupling 1-ethyl-1H-pyrazole-4-carbaldehyde with trifluoromethyl-substituted pyrimidine precursors under reflux conditions (e.g., ethanol at 80°C for 10–12 hours) .
  • Piperidine substitution : Introduce the piperidin-4-amine group via nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position, using a polar aprotic solvent like DMF and catalytic base (e.g., K₂CO₃) .
  • Purification : Remove excess solvent under reduced pressure, followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity. HPLC analysis (C18 column, acetonitrile/water gradient) is critical for verifying purity .

Q. How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}F-NMR) and pyrazole-proton environments (δ 7.5–8.5 ppm). Mass spectrometry (HRMS-ESI) validates molecular weight .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/ethyl acetate mixtures. Analyze π-stacking interactions between pyrimidine and pyrazole rings .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, especially around the trifluoromethyl group, which influences lipophilicity .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. The pyrimidine-piperidine scaffold is known to target ATP-binding pockets .
  • Cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a negative control (e.g., DMSO) and positive control (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified pyrazole (e.g., methyl instead of ethyl) or pyrimidine (e.g., chlorine instead of trifluoromethyl) groups. Compare bioactivity data to identify pharmacophoric requirements .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Train models using IC₅₀ values from kinase inhibition assays .
  • Metabolic stability : Assess analogs in liver microsome assays (human/rat) to identify substituents (e.g., trifluoromethyl) that enhance metabolic resistance via steric shielding .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., fixed incubation times, serum-free media) to eliminate confounding variables .
  • Off-target profiling : Screen the compound against a panel of 50+ kinases (DiscoverX KINOMEscan) to identify secondary targets that may explain divergent results .
  • Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) to avoid false negatives from aggregation .

Q. How can computational methods guide the design of targeted delivery systems for this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to serum albumin (PDB: 1AO6) to predict circulation half-life. Prioritize formulations (e.g., liposomes) if hydrophobic interactions dominate .
  • ADMET prediction : Use SwissADME to calculate logP (target: 2–4) and pKa (amine group: ~9.5). Optimize prodrug derivatives (e.g., acetylated amines) for blood-brain barrier penetration .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (emulsification/solvent evaporation method). Characterize drug release profiles in PBS (pH 7.4) at 37°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
Reactant of Route 2
1-(4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.